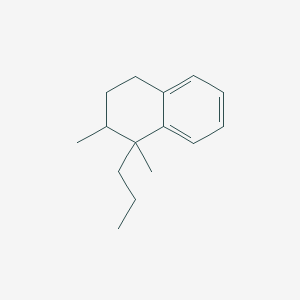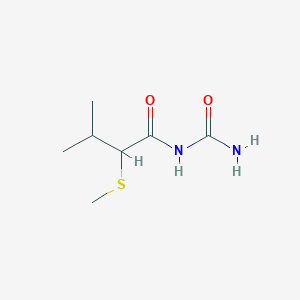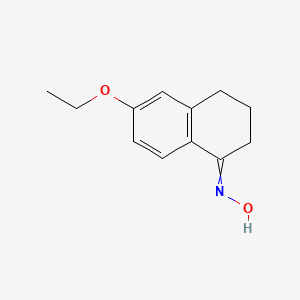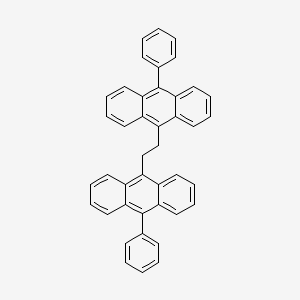
9,9'-(Ethane-1,2-diyl)bis(10-phenylanthracene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties and applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by the presence of two phenylanthracene units connected by an ethane-1,2-diyl linker.
Méthodes De Préparation
The synthesis of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) typically involves the use of Suzuki or Sonogashira cross-coupling reactions. These reactions are known for their efficiency in forming carbon-carbon bonds between aryl halides and aryl boronic acids or alkynes . The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Analyse Des Réactions Chimiques
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, with common reagents including halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields anthraquinone derivatives, while reduction leads to dihydroanthracene derivatives .
Applications De Recherche Scientifique
9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) has several scientific research applications:
Biology: Its fluorescent properties make it useful as a probe in biological imaging and diagnostics.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where its ability to generate reactive oxygen species upon light irradiation can be harnessed to kill cancer cells.
Mécanisme D'action
The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the formation of singlet and triplet excited states. These excited states can then participate in various photochemical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include the interaction with other chromophores and the generation of reactive oxygen species in the presence of oxygen .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use as a sensitizer in chemiluminescence and in blue OLEDs.
9-(4-Phenyl)anthracene: Exhibits high thermal stability and blue emission with a high quantum yield.
9,10-Bis(phenylethynyl)anthracene: Used in the study of photophysical properties and as a building block for more complex molecules.
The uniqueness of 9,9’-(Ethane-1,2-diyl)bis(10-phenylanthracene) lies in its specific structure, which provides distinct photophysical properties and makes it suitable for various applications in optoelectronics and photodynamic therapy.
Propriétés
Numéro CAS |
71582-26-8 |
|---|---|
Formule moléculaire |
C42H30 |
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
9-phenyl-10-[2-(10-phenylanthracen-9-yl)ethyl]anthracene |
InChI |
InChI=1S/C42H30/c1-3-15-29(16-4-1)41-37-23-11-7-19-31(37)35(32-20-8-12-24-38(32)41)27-28-36-33-21-9-13-25-39(33)42(30-17-5-2-6-18-30)40-26-14-10-22-34(36)40/h1-26H,27-28H2 |
Clé InChI |
VLZCDILOHCGIMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)CCC5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


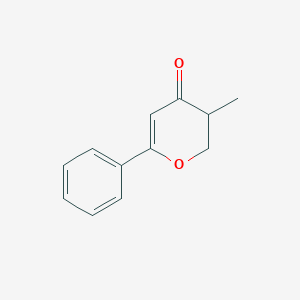

![2-[1,2,2-Tris(2-hydroxyethylsulfanyl)ethenylsulfanyl]ethanol](/img/structure/B14476246.png)
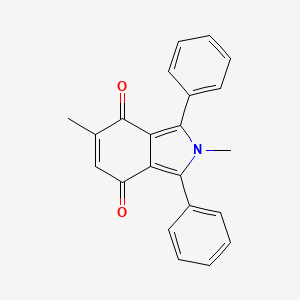
![Carbamic acid, [2-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14476253.png)
![N-[(Hydroxymethoxy)methyl]octadecanamide](/img/structure/B14476261.png)
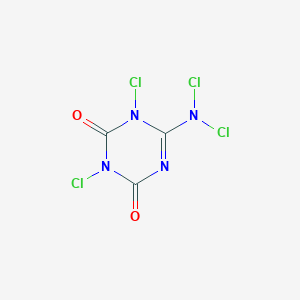
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![2-[(E)-(5-methyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14476287.png)
